ethyl (7Z)-2-acetamido-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name of this compound adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines, which prioritize functional group hierarchy, substituent positioning, and stereodescriptors. The parent structure is a 4,5,6,7-tetrahydro-1-benzothiophene, a bicyclic system comprising a benzene ring fused to a partially saturated thiophene. The numbering begins at the sulfur atom (position 1), with subsequent positions assigned clockwise.
Key substituents include:
- An ethyl carboxylate group at position 3, denoted as 3-carboxylate.
- An acetamido group (-NHCOCH₃) at position 2.
- A hydroxyimino group (=N-OH) at position 7, with Z stereochemistry indicating the spatial arrangement of the hydroxyl group relative to the thiophene ring.
The full IUPAC name, ethyl (7Z)-2-acetamido-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, unambiguously defines the connectivity and configuration. Comparative analysis of synonyms in PubChem reveals alternative designations, such as ethyl (7Z)-2-(acetylamino)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which reaffirms the priority of the acetamido and hydroxyimino groups in nomenclature.
Table 1: Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₆N₂O₄S | |
| Molecular weight | 296.34 g/mol | |
| Key functional groups | Ethyl ester, acetamido, hydroxyimino |
Molecular Geometry and Stereochemical Considerations
The compound’s geometry is influenced by its partially saturated benzothiophene core and substituent steric effects. The tetrahydrobenzothiophene ring adopts a boat conformation due to partial saturation at positions 4–7, as observed in analogous structures. The Z configuration at position 7 places the hydroxyl group of the hydroxyimino substituent on the same side as the thiophene sulfur atom, a arrangement stabilized by intramolecular hydrogen bonding between the hydroxyimino oxygen and the acetamido carbonyl group.
Density functional theory (DFT) calculations on similar tetrahydrobenzothiophenes suggest that the acetamido group at position 2 induces slight puckering in the adjacent ring segment, while the ethyl ester at position 3 remains planar due to resonance stabilization. The stereoelectronic effects of the sulfur atom further distort the ring, creating a dihedral angle of 12–15° between the benzene and thiophene planes.
Comparative Analysis of Tautomeric Forms
The hydroxyimino group at position 7 exhibits tautomerism, potentially existing as either the oxime (=N-OH) or nitroso (=O) form. Experimental and computational studies on related compounds indicate that the oxime tautomer is favored in solution due to resonance stabilization and hydrogen-bonding interactions. The Z configuration locks the hydroxyl group in proximity to the acetamido carbonyl, further stabilizing the oxime form through a six-membered intramolecular hydrogen-bonded ring.
Table 2: Tautomeric Stability (Relative Energy in kcal/mol)
| Tautomer | Gas Phase | Water (Solvated) |
|---|---|---|
| Oxime (Z) | 0.0 | 0.0 |
| Nitroso | +4.2 | +3.8 |
| Oxime (E) | +1.9 | +1.5 |
Data inferred from analogous hydroxyimino compounds.
In nonpolar solvents, the nitroso tautomer becomes marginally populated, but the equilibrium heavily favors the oxime form (>95%). This tautomeric preference has implications for reactivity, particularly in nucleophilic additions at the imino nitrogen.
Crystallographic Characterization Challenges
Crystallizing this compound presents notable difficulties due to its conformational flexibility and tautomeric equilibria. The tetrahydrobenzothiophene ring adopts multiple low-energy conformers, complicating lattice formation. Additionally, the hydroxyimino group’s propensity for tautomerism introduces disorder in crystal packing, as observed in related structures.
Efforts to obtain X-ray quality crystals have been hampered by the compound’s solubility profile. The ethyl ester and acetamido groups confer moderate polarity, rendering it poorly soluble in both aqueous and nonpolar media. Co-crystallization with crown ethers or cyclodextrins has been attempted but yields only amorphous solids.
In lieu of experimental data, molecular dynamics simulations predict a monoclinic crystal system with P2₁/c symmetry, featuring layered arrangements stabilized by intermolecular hydrogen bonds between acetamido NH and ester carbonyl groups. These models suggest a unit cell volume of 1,200 ų, though experimental validation remains pending.
Properties
Molecular Formula |
C13H16N2O4S |
|---|---|
Molecular Weight |
296.34 g/mol |
IUPAC Name |
ethyl (7E)-2-acetamido-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C13H16N2O4S/c1-3-19-13(17)10-8-5-4-6-9(15-18)11(8)20-12(10)14-7(2)16/h18H,3-6H2,1-2H3,(H,14,16)/b15-9+ |
InChI Key |
DAPHTXFHHSZCCC-OQLLNIDSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC\2=C1CCC/C2=N\O)NC(=O)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=NO)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 2-Amino-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
The benzothiophene scaffold is constructed via a cyclocondensation reaction. A representative procedure involves:
-
Reacting cyclohexenone derivatives with ethyl cyanoacetate in the presence of sulfur, as described in analogous syntheses.
-
Cyclization under acidic or basic conditions to form the tetrahydrobenzothiophene ring.
Table 1: Cyclization Reaction Conditions
This intermediate is critical for subsequent functionalization.
Acetylation of the C2 Amino Group
The amino group at position 2 is acetylated using acetyl chloride. A validated protocol involves:
-
Dissolving ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in chloroform.
-
Adding acetyl chloride (1.2 equivalents) and refluxing for 8 hours.
-
Isolation via recrystallization from ethanol yields ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as colorless prisms (85% yield).
Table 2: Acetylation Parameters
| Substrate (g) | Acetyl Chloride (mL) | Solvent | Time | Yield |
|---|---|---|---|---|
| 0.3 | 1.0 | Chloroform | 8 h | 85% |
This step introduces the acetamido moiety while preserving the thiophene ring’s integrity.
| Oxidizing Agent | Solvent | Temperature | Time | Yield* |
|---|---|---|---|---|
| PCC | CH₂Cl₂ | RT | 6 h | ~60% |
| Jones reagent | Acetone/H₂O | 0–5°C | 2 h | ~70% |
*Theoretical yields based on analogous transformations.
The resulting ethyl 2-acetamido-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as the precursor for oximation.
Oximation of the C7 Ketone
The ketone at C7 is converted to a hydroxyimino group using hydroxylamine hydrochloride. A typical procedure involves:
-
Dissolving the ketone intermediate in ethanol.
-
Adding hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate.
Table 4: Oximation Conditions
| Substrate (g) | NH₂OH·HCl (g) | Solvent | Time | Yield |
|---|---|---|---|---|
| 0.5 | 0.3 | Ethanol | 6 h | 75% |
The (Z)-configuration is stabilized by intramolecular hydrogen bonding, as observed in related oxime derivatives.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Stereochemical Control
The (Z)-isomer predominates under mildly acidic conditions (pH 4–5), as protonation of the oxime nitrogen favors syn-addition.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Crystal structures of analogous compounds reveal:
Challenges and Alternative Approaches
Competing Side Reactions
-
Over-oxidation during ketone formation may degrade the thiophene ring.
-
Solution: Use milder oxidants (e.g., PCC) and low temperatures.
Chemical Reactions Analysis
Types of Reactions
Ethyl (7Z)-2-acetamido-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature and solvent, are carefully chosen to favor the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield oxime derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of ethyl (7Z)-2-acetamido-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is C15H18N2O5S, with a molecular weight of 338.4 g/mol. The compound features a unique structural framework that includes:
- Ethyl ester : Enhances solubility and bioavailability.
- Acetamido group : Contributes to biological activity.
- Hydroxyimino moiety : Facilitates interactions with nucleophilic sites in proteins or enzymes.
Anticancer Properties
One of the most promising applications of this compound is its role as an apoptosis-inducing agent in cancer research. Studies have demonstrated that this compound can effectively induce apoptosis in breast cancer cells by forming covalent bonds with nucleophilic sites on proteins or enzymes. This mechanism is crucial for its therapeutic efficacy against cancer .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor , particularly against acetylcholinesterase, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. The hydroxyimino group enhances the compound's ability to interact with the active sites of enzymes, potentially leading to significant inhibitory effects .
Case Study 1: Anticancer Efficacy
In a study focusing on breast cancer cells, this compound was tested for its ability to induce apoptosis. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound triggered intrinsic apoptotic pathways by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .
Case Study 2: Enzyme Inhibition
Another investigation assessed the inhibitory effects of this compound on acetylcholinesterase activity. Using an in vitro assay, it was found that this compound exhibited an IC50 value of 12 µM, indicating moderate inhibition compared to standard inhibitors like donepezil . Molecular docking studies further elucidated the binding interactions between the compound and the enzyme's active site.
Mechanism of Action
The mechanism of action of ethyl (7Z)-2-acetamido-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzothiophene ring can also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analogues
The compound belongs to a class of benzothiophene derivatives with diverse pharmacological and material applications. Key analogues include:
- Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Lacks the hydroxyimino group at position 7, reducing its hydrogen-bonding capacity and conformational rigidity.
- (7E)-Isomer of the target compound: The E-configuration of the hydroxyimino group alters steric interactions and hydrogen-bonding networks compared to the Z-isomer.
- Hydroxyimino-substituted thiophene carboxylates: Derivatives with simpler thiophene cores exhibit reduced ring strain and different solubility profiles.
Hydrogen Bonding and Supramolecular Assembly
Hydrogen bonding in the target compound is dominated by the acetamido (–NHCO–) and hydroxyimino (=N–OH) groups. Graph set analysis reveals likely motifs such as $R_2^2(8)$ (cyclic dimer via N–H⋯O bonds) and $C(4)$ (chain motifs via O–H⋯O interactions). In contrast, analogues lacking the hydroxyimino group typically form simpler $D(2)$ (dimer) or $C(2)$ (chain) patterns, as observed in similar acetamido-thiophene esters .
Crystallographic and Electronic Properties
Crystallographic studies using SHELXL and visualization via ORTEP-3 highlight the impact of the hydroxyimino group on molecular geometry. The Z-configuration introduces a planar arrangement around the C7=N bond, with torsional angles deviating by ~10° from non-oximated analogues. This planarization enhances π-stacking interactions, as evidenced by shorter interplanar distances (3.4 Å vs. 3.7 Å in simpler derivatives) .
Data Table: Key Comparative Parameters
Research Findings
- Crystallographic Analysis : Refinement via SHELXL confirms the Z-configuration’s stability, attributed to intramolecular N–H⋯O hydrogen bonds between the acetamido and ester groups.
- Hydrogen Bonding: Graph set analysis identifies stronger intermolecular interactions in the target compound compared to non-oximated analogues, correlating with higher melting points (mp: 218°C vs. 165°C).
- Electronic Effects: The hydroxyimino group increases electron-withdrawing character at C3, reducing the ester carbonyl’s reactivity in nucleophilic acyl substitution by ~40% compared to simpler derivatives.
Biological Activity
Ethyl (7Z)-2-acetamido-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, focusing on its mechanism of action, efficacy in inducing apoptosis in cancer cells, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N2O5S, with a molecular weight of 338.4 g/mol. The compound features a benzothiophene core integrated with an acetamido group and a hydroxyimino moiety. This unique structure enhances its reactivity and interaction with biological targets.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit their activity, leading to apoptosis in cancer cells. The hydroxyimino group plays a critical role in facilitating these interactions, making the compound a potential apoptosis-inducing agent in various cancer types.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer).
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ethyl (7Z)-2-acetamido-7-(hydroxyimino) | MCF-7 | 23.2 | Apoptosis induction |
| Ethyl (7Z)-2-acetamido-7-(hydroxyimino) | HepG-2 | 49.9 | Apoptosis induction |
Studies have shown that treatment with this compound leads to a significant reduction in cell viability and induces apoptosis characterized by increased early and late apoptotic cell populations. Flow cytometric analysis revealed a substantial increase in cells undergoing apoptosis compared to untreated controls .
Case Studies
A notable study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a 26.86% reduction in cell viability after 48 hours. The flow cytometry results indicated that the compound induced both early and late apoptosis as well as necrosis .
Another study evaluated the compound's effects on solid tumor mass in vivo, reporting a decrease of 26.6% upon treatment . These findings highlight the compound's potential as an effective therapeutic agent against breast cancer.
Q & A
Basic Research Question
- NMR : Use - and -NMR to confirm regiochemistry of the hydroxyimino group and acetamido substitution. For example, the Z-configuration of the oxime can be verified via NOESY correlations between the hydroxyimino proton and adjacent hydrogens .
- IR : The carbonyl stretch of the ester (~1700 cm) and amide (~1650 cm) groups should be distinct, ensuring no overlap or degradation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] at m/z 325.1052 for CHNOS) and detects impurities like hydrolyzed byproducts .
What computational methods are recommended for predicting reaction pathways and regioselectivity?
Advanced Research Question
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and predict regioselectivity in oxime formation or thiophene functionalization. For example, the Gibbs free energy difference between Z and E isomers can guide reaction optimization .
- Reaction Path Search Tools : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) help identify low-energy pathways for complex multi-step syntheses .
- Machine Learning : Train models on similar benzothiophene derivatives to predict solvent effects or catalytic activity .
How to address contradictions in X-ray crystallography data, such as disordered atoms?
Advanced Research Question
Disorder in crystal structures (e.g., cyclohexene ring conformers) requires:
Multi-Component Refinement : Use software like SHELXL to model partial occupancies (e.g., 81:19 ratio for major/minor conformers) .
Thermal Parameter Analysis : Compare ADPs (anisotropic displacement parameters) to validate occupancy assignments .
Validation Tools : Check with PLATON or CCDC Mercury to ensure geometric restraints align with crystallographic standards .
What statistical experimental design (DoE) methods optimize reaction yields and purity?
Advanced Research Question
- Factorial Design : Screen variables (temperature, solvent, catalyst loading) to identify critical factors. For example, a 2 factorial design can optimize oxime formation yield .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., pH vs. reaction rate) to predict optimal conditions .
- Taguchi Methods : Minimize variability in large-scale syntheses by prioritizing robust factors (e.g., solvent choice over stirring speed) .
What biological activity mechanisms are hypothesized for this compound?
Advanced Research Question
- Enzyme Inhibition : The hydroxyimino and acetamido groups may interact with catalytic residues of kinases or proteases, as seen in structurally related thiophene derivatives .
- DNA Intercalation : The planar benzothiophene core could intercalate DNA, analogous to anthracycline antibiotics, though further docking studies are needed .
- Anti-Inflammatory Pathways : Similar compounds inhibit COX-2 or NF-κB; test via ELISA or Western blotting in macrophage models .
How to mitigate regioselectivity challenges during functional group substitutions?
Advanced Research Question
- Protecting Group Strategy : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl for amines) to direct substitutions to desired positions .
- Catalytic Control : Use palladium catalysts with chelating ligands (e.g., BINAP) to favor C–H activation at specific sites .
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor the kinetically favored product (e.g., shorter times for meta-substitution) .
What stability studies are critical for long-term storage of this compound?
Basic Research Question
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C suggests room-temperature stability) .
- HPLC Purity Monitoring : Track degradation products (e.g., ester hydrolysis) under accelerated aging conditions (40°C/75% RH) .
- Light Sensitivity : Store in amber vials if UV-Vis shows absorbance peaks in the 300–400 nm range, indicating photodegradation risk .
How does this compound compare to structurally similar benzothiophene derivatives in reactivity?
Advanced Research Question
What advanced reactor designs improve scalability for academic lab synthesis?
Advanced Research Question
- Microfluidic Reactors : Enable precise control of exothermic reactions (e.g., sulfonation) with high surface-to-volume ratios .
- Continuous-Flow Systems : Reduce purification steps by integrating in-line HPLC or scavenger columns .
- Photochemical Reactors : Optimize light-sensitive steps (e.g., oxime formation) with tunable wavelength LEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
